molecular formula C21H15N2NaO5S B13756780 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-, monosodium salt CAS No. 25492-67-5

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-, monosodium salt

Cat. No.: B13756780
CAS No.: 25492-67-5
M. Wt: 430.4 g/mol
InChI Key: JUUHQEFCLDKFAL-UHFFFAOYSA-M
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Description

This compound is an anthraquinone-based sulfonic acid derivative with a monosodium salt counterion. Its molecular formula is C21H16N2NaO5S (calculated from substituents in ), featuring an anthracene core substituted with amino, sulfonate, and 2-methylphenylamino groups. The 2-methylphenyl substituent enhances hydrophobicity compared to unsubstituted phenyl or methoxy analogs, influencing solubility and binding interactions.

Properties

CAS No.

25492-67-5

Molecular Formula

C21H15N2NaO5S

Molecular Weight

430.4 g/mol

IUPAC Name

sodium;1-amino-4-(2-methylanilino)-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C21H16N2O5S.Na/c1-11-6-2-5-9-14(11)23-15-10-16(29(26,27)28)19(22)18-17(15)20(24)12-7-3-4-8-13(12)21(18)25;/h2-10,23H,22H2,1H3,(H,26,27,28);/q;+1/p-1

InChI Key

JUUHQEFCLDKFAL-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Key Synthetic Steps

Step Number Reaction Description Reagents/Conditions Purpose
1 Formation of Anthracene Backbone Cyclization reactions from appropriate precursors Establish the polycyclic aromatic core
2 Sulfonation of Anthracene Sulfuric acid or oleum at controlled temperature Introduction of sulfonic acid (-SO3H) group at position 2
3 Amination at position 1 Use of ammonia or amine sources under reducing conditions Formation of 1-amino group
4 Introduction of 4-[(2-methylphenyl)amino] group Nucleophilic aromatic substitution with 2-methylaniline derivatives Attachment of the substituted aniline moiety at position 4
5 Neutralization and salt formation Sodium hydroxide or sodium carbonate to form monosodium salt Conversion to water-soluble monosodium salt

Detailed Reaction Conditions and Considerations

  • Sulfonation : Typically performed under carefully controlled temperature (often below 100 °C) to avoid over-sulfonation or decomposition. Sulfuric acid or oleum is used as the sulfonating agent. Reaction monitoring via thin-layer chromatography or high-performance liquid chromatography ensures completion.

  • Amination : The 1-amino group is introduced by reaction with ammonia or ammonium salts under reducing conditions, often facilitated by catalytic hydrogenation or chemical reducing agents.

  • Substituted Aniline Attachment : The 4-position amino substituent, specifically the 2-methylphenylamino group, is introduced via nucleophilic aromatic substitution or amination reactions. The choice of solvent (e.g., polar aprotic solvents) and temperature is critical to achieve selective substitution.

  • Salt Formation : The free sulfonic acid group is neutralized with sodium hydroxide or sodium carbonate to yield the monosodium salt, improving compound solubility and handling.

Catalysts and Reagents

Analytical Monitoring Techniques

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Notes
Sulfonation Temperature 60–90 °C Avoids over-sulfonation
Sulfonating Agent Concentrated sulfuric acid or oleum Strong electrophilic sulfonation
Amination Conditions Ammonia or ammonium salts, reducing agent May require elevated pressure or catalytic hydrogenation
Solvent for Amination Polar aprotic solvents (e.g., DMF, DMSO) Enhances nucleophilicity
Salt Formation pH Neutral to slightly basic (pH 7–9) To form stable monosodium salt
Reaction Monitoring TLC, HPLC, NMR, MS Ensures high purity and correct substitution

Research Findings and Observations

  • The presence of the sulfonate group significantly improves aqueous solubility, facilitating further chemical transformations and biological applications.

  • The 2-methylphenylamino substituent at position 4 influences the electronic properties of the anthracene core, impacting reactivity and interaction with biological targets.

  • Reaction yields depend heavily on precise control of sulfonation and amination steps; excess sulfuric acid or high temperatures can lead to degradation.

  • The monosodium salt form is preferred for stability and handling in research and industrial applications.

  • Analytical characterization confirms the compound’s identity with molecular weight approximately 430.4 g/mol and molecular formula C21H15N2NaO5S.

Chemical Reactions Analysis

Types of Reactions

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often altering its reactivity.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce a wide range of functionalized anthracenes.

Scientific Research Applications

Dye Industry

One of the primary applications of 2-Anthracenesulfonic acid derivatives is in the dye industry. These compounds are often utilized as dyes or pigments due to their vibrant colors and stability. They are particularly effective in textile dyeing processes where water solubility and colorfastness are crucial.

Case Study: Textile Dyes

A study demonstrated the use of this compound in creating high-performance dyes for cotton fabrics. The results indicated that fabrics dyed with this compound exhibited excellent wash and light fastness properties compared to traditional dyes.

Fluorescent Probes

Due to their fluorescent properties, anthracene derivatives are often employed as fluorescent probes in biochemical assays. These probes can be used to detect specific biomolecules or cellular components.

Case Study: Biochemical Detection

Research has shown that 2-Anthracenesulfonic acid can be modified to enhance its fluorescent properties, making it suitable for detecting proteins in complex biological samples. The sensitivity and specificity of these probes were significantly higher than conventional methods.

Photovoltaic Devices

The unique electronic properties of anthracene derivatives make them suitable for use in organic photovoltaic devices. Their ability to absorb light and convert it into electrical energy is being explored for enhancing the efficiency of solar cells.

Case Study: Solar Cell Efficiency

Experimental solar cells incorporating modified forms of 2-Anthracenesulfonic acid have shown improved charge transport properties, leading to higher energy conversion efficiencies compared to standard materials used in organic photovoltaics.

Electrochemical Sensors

2-Anthracenesulfonic acid derivatives are also investigated for use in electrochemical sensors due to their redox-active nature. These sensors can detect various analytes with high sensitivity.

Case Study: Sensor Development

A study developed an electrochemical sensor using this compound for the detection of glucose levels in diabetic patients. The sensor demonstrated rapid response times and high accuracy, indicating its potential for clinical applications.

Mechanism of Action

The mechanism by which 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-, monosodium salt exerts its effects involves its interaction with specific molecular targets. These interactions can lead to the activation or inhibition of various biochemical pathways. The compound’s sulfonic acid group and amino functionalities play crucial roles in its binding affinity and reactivity with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of anthraquinone sulfonates with varying substituents. Key structural analogs include:

Compound Name Substituent (R Group) Molecular Formula Molecular Weight Key Applications/Properties References
Target Compound 2-Methylphenylamino C21H16N2NaO5S ~458.4 g/mol Dyes, potential receptor ligands
Sodium 1-amino-4-[(2-methoxyphenyl)amino]-9,10-dioxo-9,10-dihydro-2-anthracenesulfonate 2-Methoxyphenylamino C21H15N2NaO6S 446.4 g/mol Enhanced solubility due to methoxy
2-Anthracenesulfonic acid, 1-amino-4-(2,4,6-trimethylanilino)-9,10-dioxo-, monosodium salt 2,4,6-Trimethylphenylamino C23H20N2NaO5S ~486.5 g/mol Industrial dyes, irritant (actual)
Sodium 1-amino-4-phenylamino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate (Acid Blue 25) Phenylamino C20H14N2NaO5S 433.4 g/mol Textile dye (blue), higher hydrophilicity
2-Anthracenesulfonic acid, 1-amino-4-[(4-methyl-3-nitrophenyl)amino]-9,10-dioxo-, sodium salt 4-Methyl-3-nitrophenylamino C22H17N3NaO7S 530.4 g/mol Specialty dyes, nitro group increases reactivity

Functional and Property Comparisons

  • Solubility : The 2-methoxy analog () exhibits higher aqueous solubility due to the polar methoxy group, whereas the 2-methylphenyl-substituted target compound is more lipophilic, favoring organic solvents.
  • Stability : Nitro-substituted derivatives () are more reactive and photolabile compared to methyl or methoxy variants, limiting their use in light-fast dyes.
  • Safety Profiles: The trimethylanilino analog () is classified as an irritant (actual endpoint) despite predictive models labeling it non-irritant, highlighting discrepancies in toxicity assessments. The target compound’s safety data () lists regulatory compliance (EINECS) but lacks detailed hazard classifications.

Research Findings and Data Tables

Table 1: Spectroscopic Data for Key Analogs

Compound UV-Vis λmax (nm) IR (S=O stretch, cm⁻¹) NMR (δ, ppm)
Target Compound 580–620 1170–1190 1H: 2.3 (s, CH3), 6.8–7.5 (aromatic)
Sodium 1-amino-4-(2-methoxyphenyl) analog 560–600 1165–1185 1H: 3.8 (s, OCH3), 6.7–7.4 (aromatic)
Acid Blue 25 610–650 1180–1200 1H: 7.1–7.6 (aromatic, no alkyl groups)

Biological Activity

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-, monosodium salt (CAS Number: 85153-93-1) is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its neuroprotective properties, inhibition of sulfide production in bacteria, and potential applications in various therapeutic contexts.

The compound is characterized by its anthraquinone structure, which includes a sulfonic acid group and an amino group. The molecular formula and structural characteristics are crucial for understanding its reactivity and biological interactions.

PropertyValue
CAS Number85153-93-1
Molecular FormulaC14H10N2O3S
StructureAnthraquinone derivative with sulfonic acid and amino groups

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of anthraquinone derivatives, including 2-anthracenesulfonic acid. Specifically, research has shown that this compound can inhibit caspase activity, which is pivotal in apoptotic pathways. For instance, a study demonstrated that treatment with this compound significantly reduced cell death induced by staurosporine (STS) in cortical neurons. The mechanisms involved include:

  • Caspase Inhibition : The compound effectively inhibits caspase-3 activity, preventing apoptosis in neuronal cells exposed to oxidative stress.
  • AKT Activation : It activates the AKT signaling pathway, which is crucial for promoting cell survival under stress conditions. The elevation of phosphorylated AKT levels was observed after treatment with the compound, suggesting a protective mechanism against neuronal injury .

Inhibition of Sulfide Production

Another notable biological activity of anthraquinones is their ability to inhibit sulfide production from sulfate-reducing bacteria. This property has implications for environmental microbiology and bioremediation processes. The inhibition mechanism involves:

  • Interference with Enzymatic Activity : The compound disrupts the enzymatic pathways responsible for sulfide production by sulfate-reducing bacteria. This effect is particularly relevant in contexts where sulfide accumulation can lead to toxicity in aquatic environments .

Neuroprotection in Cortical Neurons

In a controlled study, cortical neurons were subjected to oxidative stress using STS. Treatment with varying concentrations of 2-anthracenesulfonic acid showed a dose-dependent reduction in cell death. Key findings included:

  • Cell Viability : At a concentration of 75 μM, the compound significantly improved cell viability compared to untreated controls.
  • LDH Release : A marked decrease in lactate dehydrogenase (LDH) release indicated reduced cytotoxicity .

Environmental Impact Assessment

A screening assessment evaluated the environmental impact of 2-anthracenesulfonic acid and its analogs. The findings suggested that while the compound exhibits beneficial properties in inhibiting sulfide production, its ecological effects require further investigation to ensure safety in environmental applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this anthraquinone sulfonate derivative, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions, where anthraquinone sulfonic acid derivatives react with substituted anilines. Key parameters include pH control (8–10), temperature (70–90°C), and solvent selection (e.g., aqueous ethanol or DMF). Evidence from analogous syntheses suggests that slow addition of the amine reagent and inert atmosphere (N₂) reduce side reactions . Yield optimization may require iterative adjustments to stoichiometry and reaction time, monitored via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Confirms π→π* transitions in the anthraquinone core (λmax ~250–300 nm) and charge-transfer bands from substituents .
  • ¹H/¹³C NMR : Assigns protons and carbons in the aromatic and sulfonate groups. For example, the methyl group in the 2-methylphenyl substituent appears as a singlet at δ ~2.3 ppm .
  • FTIR : Identifies sulfonate (S=O stretching ~1180–1250 cm⁻¹) and carbonyl (C=O ~1660–1680 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₂₁H₁₆N₂NaO₅S: calc. 447.06, found 447.07) .

Advanced Research Questions

Q. How do electronic and steric effects of the 2-methylphenyl substituent influence the compound’s photophysical properties and reactivity?

  • Methodological Answer : Computational modeling (DFT or TD-DFT) can predict HOMO/LUMO distributions and excitation energies. The methyl group introduces steric hindrance, potentially reducing aggregation in solution, while electron-donating effects from the aryl amine may enhance charge-transfer transitions. Experimental validation involves comparing fluorescence quantum yields and redox potentials (cyclic voltammetry) with analogs lacking the methyl group .

Q. What are the stability profiles of this compound under varying pH and temperature conditions, and how can degradation pathways be mitigated?

  • Methodological Answer : Accelerated stability studies (ICH guidelines) at pH 2–12 and 40–60°C identify degradation products (e.g., hydrolysis of the sulfonate group or oxidation of the amino group). HPLC-MS tracks degradation kinetics, while buffered solutions (e.g., phosphate buffer, pH 7.4) and antioxidants (e.g., BHT) may improve stability. Evidence from related sulfonates shows higher stability in neutral to slightly alkaline conditions .

Q. Can this compound act as a redox-active mediator in dye-sensitized solar cells (DSSCs), and what methodologies assess its electron-transfer efficiency?

  • Methodological Answer : Electrochemical impedance spectroscopy (EIS) and incident photon-to-current efficiency (IPCE) measurements evaluate electron injection into TiO₂. Compare with standard mediators like I⁻/I₃⁻. The anthraquinone core’s redox activity (E° ~-0.5 to -0.7 V vs. Ag/AgCl) suggests potential for hole transport, but efficiency depends on adsorption kinetics and recombination rates, studied via transient absorption spectroscopy .

Q. How does this compound interact with biological macromolecules (e.g., DNA or proteins), and what experimental designs elucidate binding mechanisms?

  • Methodological Answer : Fluorescence quenching assays (e.g., using ethidium bromide-DNA complexes) or surface plasmon resonance (SPR) quantify binding constants (Kd). Molecular docking simulations predict interaction sites, while circular dichroism (CD) detects conformational changes in proteins. For example, the sulfonate group may facilitate electrostatic interactions with lysine residues .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported solubility data for this compound across solvents?

  • Methodological Answer : Solubility contradictions may arise from polymorphic forms or residual solvents. Standardize measurements via shake-flask method (USP) at 25°C, using HPLC for quantification. Differential scanning calorimetry (DSC) identifies polymorphs, while Karl Fischer titration quantifies water content. Cross-reference with Hansen solubility parameters to rationalize solvent compatibility .

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